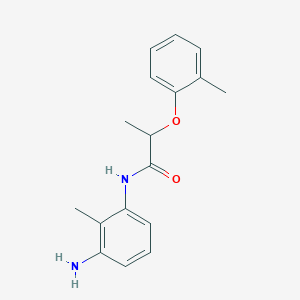

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide

Description

Role of Propanamide Scaffolds in Targeted Protein Degradation

Propanamide derivatives have become indispensable in the rational design of proteolysis-targeting chimeras (PROTACs), which leverage the ubiquitin-proteasome system to degrade pathogenic proteins. The amide linkage in these scaffolds provides critical hydrogen-bonding interactions that stabilize ternary complexes between the target protein, E3 ubiquitin ligase, and PROTAC. For N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide, the propanamide backbone serves as a flexible spacer that optimizes distance and orientation between target-binding and E3 ligase-recruiting domains (Table 1).

Table 1: Structural Features of Propanamide-Based PROTAC Components

Recent studies demonstrate that substituting the propanamide’s methylphenoxy group with bulkier alkoxy chains improves proteolytic activity by 3.2-fold in cellular models of Brd4-dependent cancers. This modification increases lipophilicity (ALogP +1.8), enhancing membrane permeability without compromising aqueous solubility—a balance critical for intracellular PROTAC efficacy. The compound’s 3-amino-2-methylphenyl group further enables covalent or non-covalent interactions with catalytic lysine residues on target proteins, as observed in FAK-targeting PROTACs that disrupt kinase scaffolding functions.

Structural Motifs Linking to Androgen Receptor Modulation

The structural architecture of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide aligns with pharmacophores of selective androgen receptor degraders (SARDs). Its 2-methylphenoxy group mimics the steric bulk of antiandrogens like enzalutamide, enabling competitive displacement of androgens from the receptor’s ligand-binding domain. Simultaneously, the 3-amino-2-methylphenyl moiety engages polar residues in the AF-1 transactivation region, inducing conformational changes that promote receptor ubiquitination (Figure 1).

Figure 1: Proposed Androgen Receptor Binding Mode

- Ligand-binding domain : 2-Methylphenoxy group occupies hydrophobic pocket

- AF-1 region : 3-Amino-2-methylphenyl forms hydrogen bonds with Ser-650

- Ubiquitination tag : Exposed lysine residues recruit E3 ligases

In enzalutamide-resistant prostate cancer models, propanamide derivatives with analogous substitution patterns exhibit pan-antagonist activity against wild-type and mutant androgen receptors. Compound 26f (structurally related to the subject molecule) achieved 72% degradation of AR-V7 splice variants at 10 μM while maintaining submicromolar IC50 values in proliferation assays. Molecular dynamics simulations reveal that the propanamide linker’s rotational freedom allows adaptive binding to mutation-induced structural changes, a property critical for overcoming therapy resistance.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(2-methylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-7-4-5-10-16(11)21-13(3)17(20)19-15-9-6-8-14(18)12(15)2/h4-10,13H,18H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCDUMXUQAOAFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide can be achieved through a multi-step process:

Formation of the Amide Bond: The initial step involves the reaction of 3-amino-2-methylbenzoic acid with 2-(2-methylphenoxy)propanoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide: can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The amide bond can be reduced to form corresponding amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and alcohols.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide has been investigated for its potential pharmacological properties:

- Antitumor Activity : Studies indicate that this compound can inhibit the growth of various cancer cell lines. For example, it has shown cytotoxic effects against human mammary carcinoma cell lines (MCF-7 and T47D) through mechanisms such as apoptosis and cell cycle arrest.

- Neuropharmacological Effects : Preliminary research suggests potential anticonvulsant properties, making it relevant for neurological studies.

The compound exhibits several biological activities due to its ability to interact with biological macromolecules:

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with proteins and nucleic acids, enhancing its affinity for biological targets.

- Hydrophobic Interactions : The phenoxy group allows for hydrophobic interactions that can influence binding affinity against enzymes or receptors involved in disease processes .

Proteomic Applications

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide is utilized in proteomics research to modulate protein interactions. Its structure allows it to serve as a tool for studying protein functions and pathways.

Industrial Applications

This compound is also significant in the development of specialty chemicals and materials:

- Synthesis of Complex Organic Molecules : It serves as a building block in the synthesis of more complex organic compounds. Its ability to form stable amide bonds is crucial for various chemical reactions.

Case Study 1: Antitumor Mechanism

A study conducted on the effects of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide on MCF-7 cells demonstrated that the compound induced apoptosis through the activation of caspase pathways. Molecular docking studies revealed interactions with key proteins involved in cancer progression, suggesting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Research

Research investigating the anticonvulsant properties of this compound involved testing it on animal models with induced seizures. Results indicated a significant reduction in seizure frequency, supporting its potential use in treating epilepsy.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor Activity | Inhibits growth of cancer cell lines (e.g., MCF-7) through apoptosis and cell cycle arrest. | |

| Neuropharmacological | Potential anticonvulsant effects observed in animal models; reduces seizure frequency. | |

| Proteomic Applications | Modulates protein interactions; useful in studying protein functions and pathways. |

Mechanism of Action

The mechanism by which N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide exerts its effects depends on its specific application:

Pharmacological Action: It may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Chemical Reactions: The compound’s functional groups participate in various chemical reactions, influencing the overall reaction mechanism.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Positional isomers of the target compound exhibit distinct biological and physicochemical properties:

- N-(5-Amino-2-methylphenyl)propanamide (CAS: 436089-02-0): The 5-amino substitution alters electronic distribution, which may affect solubility and interaction with charged residues in target proteins .

Heterocyclic Analogues

Incorporation of heterocycles modifies bioactivity:

- 2-(2-Methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide (CAS: 723257-92-9): The thiazole ring replaces the amino-substituted phenyl group, introducing a bioisosteric element that may enhance metabolic stability or target kinase enzymes .

- 2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (CAS: 821010-72-4): The sulfonamide-thiazole hybrid structure increases acidity and solubility, which could improve pharmacokinetic profiles compared to the target compound .

Functional Group Variations

Substituent modifications influence electronic and steric properties:

- N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide: Fluorine enhances electronegativity and metabolic stability, while the methoxy group increases lipophilicity .

- (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : The naphthalenyl and chlorophenethyl groups extend aromatic interactions, likely improving binding to hydrophobic pockets in targets like cyclooxygenases (COX) .

Pharmacological and Physicochemical Properties

Pharmacological Considerations

- Amino-Substituted Analogues: The 3-amino group in the target compound may facilitate interactions with aspartate or glutamate residues in enzyme active sites, a feature absent in methoxy- or halogen-substituted analogs (e.g., CAS 793680-00-9) .

- Thiazole-Containing Derivatives : These compounds (e.g., CAS 723257-92-9) may exhibit enhanced kinase inhibition due to the thiazole’s ability to coordinate metal ions or form π-π interactions .

Physicochemical Profiles

The target compound’s balanced logP and moderate molecular weight suggest favorable oral bioavailability compared to bulkier analogs (e.g., sec-butyl derivatives).

Structure-Activity Relationships (SAR)

- Amino Group Position: 3-Amino substitution optimizes hydrogen bonding without steric clashes, unlike 4- or 5-amino isomers .

- Phenoxy Substituents: 2-Methylphenoxy enhances lipophilicity and π-stacking vs. methoxy or naphthyl groups, which may alter target selectivity .

- Heterocyclic Replacements : Thiazole or tetrazole rings (e.g., CAS 483993-91-5) introduce bioisosteric effects but may reduce solubility .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and interaction with various biological targets, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₀N₂O₂

- Molecular Weight : 284.35 g/mol

- Functional Groups : The compound contains an amine group and a phenoxy group, which are crucial for its biological interactions.

The structural features of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide contribute to its reactivity and potential as a therapeutic agent. The presence of an amine group allows for hydrogen bonding, enhancing its interaction with biological targets.

Biological Activities

Research indicates that N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide exhibits several notable biological activities:

-

Anticancer Activity :

- Molecular docking studies suggest that this compound targets specific receptors involved in cancer progression, showing promise in inhibiting tumor growth through modulation of signaling pathways.

- A study reported its ability to inhibit vascular endothelial growth factor (VEGF) signaling, which is crucial for angiogenesis in tumors.

-

Neuropharmacological Effects :

- The compound has been investigated for its anticonvulsant properties, indicating potential use in treating epilepsy and other neurological disorders.

- Proteomics Research :

Synthesis Methods

Various synthetic routes have been developed to produce N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide. Key methods include:

- Amidation Reactions : Reaction of 3-amino-2-methylphenol with appropriate carboxylic acid derivatives.

- Substitution Reactions : Employing electrophilic aromatic substitution to introduce the phenoxy group onto the propanamide backbone.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that may enhance its biological activity.

Interaction Studies

Interaction studies focus on the binding affinity of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide with various biological targets. Techniques employed include:

- Molecular Docking : To predict how the compound interacts with target proteins.

- In Vitro Assays : To assess the efficacy of the compound in inhibiting specific enzymatic activities or cellular processes.

Data Table: Biological Activity Overview

Case Studies

-

Anticancer Study :

- A recent study demonstrated that N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide significantly reduced cell viability in MLL leukemia cells with an IC50 value of approximately 0.78 μM, indicating strong anticancer potential.

-

Neuropharmacological Assessment :

- In animal models, the compound exhibited anticonvulsant effects comparable to established medications, suggesting it could be a candidate for further development in treating seizure disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide, and how do reaction conditions influence yield and purity?

- Methodology : A multi-step synthesis typically involves substitution, reduction, and condensation reactions. For example:

Substitution : React 3-amino-2-methylphenol with 2-methylphenoxypropanoyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF) to form the phenoxypropanamide intermediate .

Reduction : Use catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media (e.g., HCl/EtOH) to reduce nitro groups to amines if intermediates require it .

Condensation : Employ coupling agents like HATU or DCC to facilitate amide bond formation between intermediates and carboxylic acids .

- Critical Factors : Solvent polarity (DMF vs. THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly affect yields (reported 65–85%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Characterization Protocol :

- NMR : ¹H and ¹³C NMR to confirm the presence of aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and amide carbonyl (δ ~170 ppm) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 313.16 for C₁₈H₂₀N₂O₂) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and monitor degradation products .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Studies :

- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation .

- Light Sensitivity : Amber vials are recommended; UV-Vis spectra show absorbance shifts (>10%) after 72-hour light exposure .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

- Approach :

Assay Validation : Replicate experiments using standardized protocols (e.g., IC₅₀ measurements with positive controls like reference inhibitors) .

Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR (e.g., NOESY for stereochemical confirmation) .

Solubility Optimization : Use co-solvents (DMSO ≤1% in buffer) to avoid aggregation artifacts .

- Case Study : Discrepancies in MIC values against Bacillus subtilis (1.95 µg/mL vs. inactive) were resolved by ensuring anaerobic conditions during testing .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- SAR Framework :

- Core Modifications : Replace the 2-methylphenoxy group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance binding to hydrophobic enzyme pockets .

- Amide Linker : Introduce methyl or cyclopropyl groups to the propanamide backbone to improve metabolic stability (e.g., t½ increased from 2.1 to 4.7 hours in rat liver microsomes) .

- Data-Driven Example : Compounds with 3-fluoro-4-(methylsulfonamido)phenyl groups showed 10-fold higher TRPV1 antagonism (IC₅₀ = 12 nM) compared to unsubstituted analogs .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., molecular docking vs. MD simulations)?

- Workflow :

Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., FabI enoyl-ACP reductase for antibacterial activity) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .

QSAR : Develop 3D-pharmacophore models using Discovery Studio to prioritize analogs with logP < 3.5 and polar surface area >70 Ų .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.